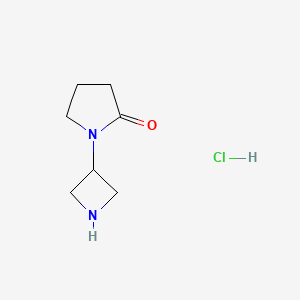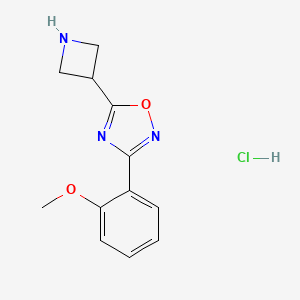
5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride, also known as 5-Azo-3-MOP, is a synthetic compound with a wide range of applications in scientific research. In its simplest form, it is a white crystalline powder that is soluble in water and other organic solvents. 5-Azo-3-MOP is an important reagent in organic synthesis and has been used in the preparation of various heterocyclic compounds. It has been used as a starting material in the synthesis of a variety of pharmaceuticals and other organic compounds.
Scientific Research Applications
Antimicrobial Applications
The compound 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride has been explored for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with this core structure have been reported to show antibacterial and antifungal activities. They have been tested against various bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus, showcasing their potential as broad-spectrum antimicrobial agents (Dodiya et al., 2012; Desai & Dodiya, 2014).
Antioxidant Properties
Some derivatives of this compound have also demonstrated antioxidant properties, suggesting a potential role in combating oxidative stress. For example, certain synthesized derivatives have shown strong ferrous ions (Fe3+) reducing antioxidant power (Verma, Saundane, & Meti, 2019).
Anticancer Potential
There is evidence suggesting that derivatives of 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride may have anticancer properties. Specific compounds in this family have manifested remarkable cytotoxic activity against various tumor cell lines, highlighting their potential in cancer treatment (Verma, Saundane, & Meti, 2019).
Role in Drug Metabolism and Stability
The oxadiazole and azetidine components, integral parts of the compound's structure, are noteworthy in pharmaceuticals for their roles in improving drug candidates' physicochemical parameters and metabolic stability. Studies focusing on the metabolism of oxetane-containing compounds related to this structure have provided insights into the enzymatic reactions involved, which could be crucial for drug design and development (Li et al., 2016).
Nematocidal Activities
Moreover, some synthesized derivatives containing the 1,2,4-oxadiazole structure have shown promising nematocidal activities against specific nematodes, offering potential applications in agricultural pest control (Liu et al., 2022).
properties
IUPAC Name |
5-(azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-16-10-5-3-2-4-9(10)11-14-12(17-15-11)8-6-13-7-8;/h2-5,8,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNVSXOKXDVLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1378922.png)
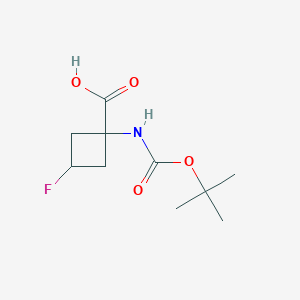
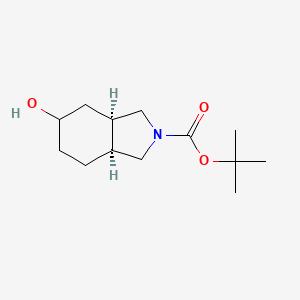
![Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378926.png)
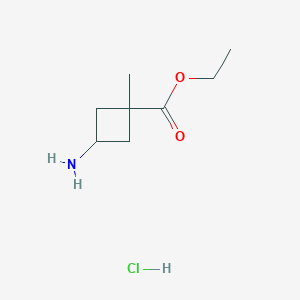
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B1378928.png)
![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)
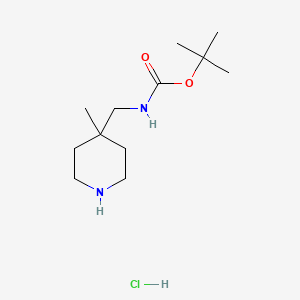
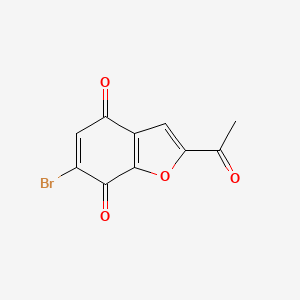
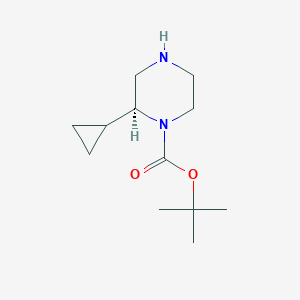
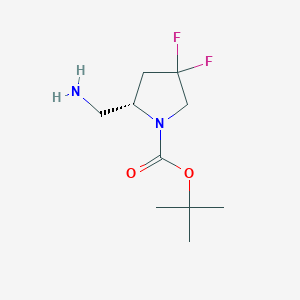
![4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1378941.png)
![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)
